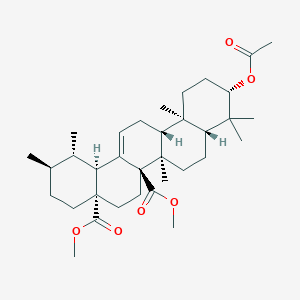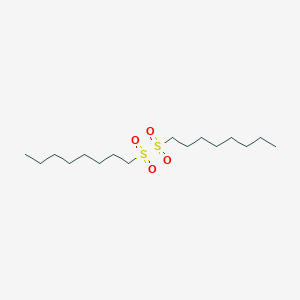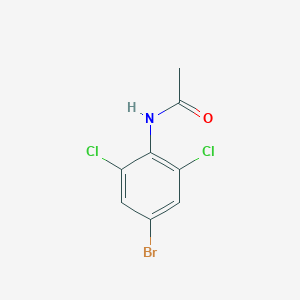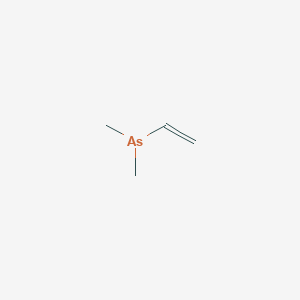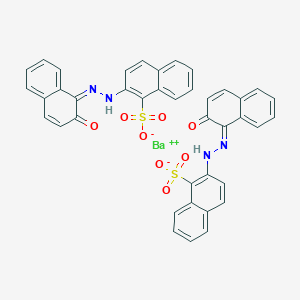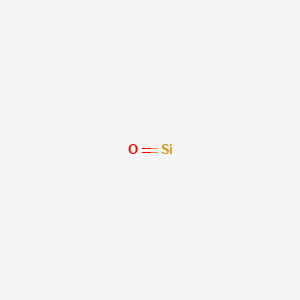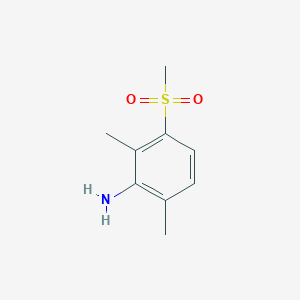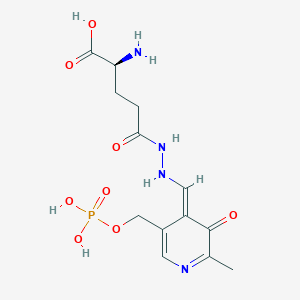
Urea, 1-neopentyl-3-phenyl-2-thio-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, 1-neopentyl-3-phenyl-2-thio-, also known as NPTU, is a chemical compound that has been widely used in scientific research for its unique properties. NPTU is a thio-urea derivative that has a neopentyl group and a phenyl group attached to the nitrogen and sulfur atoms, respectively. This compound has been studied extensively for its ability to bind to metal ions and its potential applications in catalysis, biochemistry, and materials science.
Mecanismo De Acción
The mechanism of action of Urea, 1-neopentyl-3-phenyl-2-thio- as a ligand for metal ions involves the formation of a coordinate covalent bond between the metal ion and the sulfur atom of the thio-urea moiety. This bond is stabilized by the neopentyl and phenyl groups, which provide additional steric and electronic effects.
Efectos Bioquímicos Y Fisiológicos
Urea, 1-neopentyl-3-phenyl-2-thio- has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that Urea, 1-neopentyl-3-phenyl-2-thio- can inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. In vivo studies have shown that Urea, 1-neopentyl-3-phenyl-2-thio- can reduce inflammation and oxidative stress in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Urea, 1-neopentyl-3-phenyl-2-thio- in lab experiments include its ability to form stable complexes with metal ions, its unique steric and electronic properties, and its potential applications in catalysis, biochemistry, and materials science. However, the limitations of using Urea, 1-neopentyl-3-phenyl-2-thio- include its relatively low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research on Urea, 1-neopentyl-3-phenyl-2-thio-. One potential direction is the development of new Urea, 1-neopentyl-3-phenyl-2-thio--based catalysts for organic synthesis. Another potential direction is the investigation of the biochemical and physiological effects of Urea, 1-neopentyl-3-phenyl-2-thio- in more detail. Additionally, the development of new purification techniques for Urea, 1-neopentyl-3-phenyl-2-thio- could improve the yield and purity of the compound.
Métodos De Síntesis
The synthesis of Urea, 1-neopentyl-3-phenyl-2-thio- involves the reaction of neopentyl isothiocyanate with phenylthiourea in the presence of a base such as potassium hydroxide. The reaction results in the formation of Urea, 1-neopentyl-3-phenyl-2-thio- as a white crystalline solid. The purity and yield of the compound can be improved by recrystallization and purification techniques.
Aplicaciones Científicas De Investigación
Urea, 1-neopentyl-3-phenyl-2-thio- has been used in a variety of scientific research applications due to its unique properties. One of the most common uses of Urea, 1-neopentyl-3-phenyl-2-thio- is as a ligand for metal ions in catalysis. Urea, 1-neopentyl-3-phenyl-2-thio- has been shown to form stable complexes with a variety of metal ions, including copper, nickel, and palladium. These complexes have been used as catalysts in a variety of reactions, including cross-coupling reactions, hydrogenation reactions, and oxidation reactions.
Propiedades
Número CAS |
15093-39-7 |
|---|---|
Nombre del producto |
Urea, 1-neopentyl-3-phenyl-2-thio- |
Fórmula molecular |
C12H18N2S |
Peso molecular |
222.35 g/mol |
Nombre IUPAC |
1-(2,2-dimethylpropyl)-3-phenylthiourea |
InChI |
InChI=1S/C12H18N2S/c1-12(2,3)9-13-11(15)14-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H2,13,14,15) |
Clave InChI |
RZMMJUHZNOIBNV-UHFFFAOYSA-N |
SMILES isomérico |
CC(C)(C)CN=C(NC1=CC=CC=C1)S |
SMILES |
CC(C)(C)CNC(=S)NC1=CC=CC=C1 |
SMILES canónico |
CC(C)(C)CNC(=S)NC1=CC=CC=C1 |
Otros números CAS |
15093-39-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



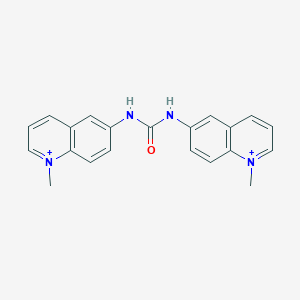

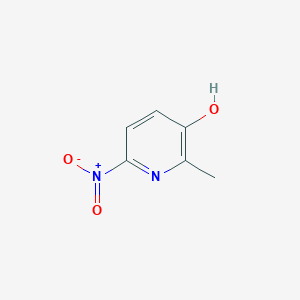
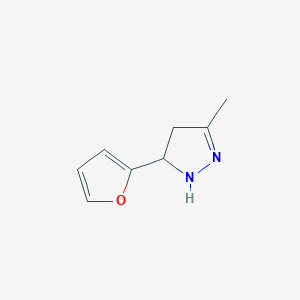
![[(3S,5R,10S,13S,14S,17S)-4,4,10,13,14-Pentamethyl-17-[(2S)-6-methyl-5-methylideneheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B83776.png)
